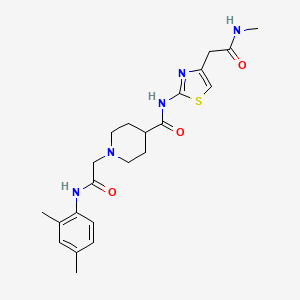

1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)piperidine-4-carboxamide

Description

The compound 1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)piperidine-4-carboxamide is a structurally complex molecule featuring a piperidine-4-carboxamide core linked to a thiazol-2-yl moiety. Key structural elements include:

- Piperidine-4-carboxamide: A six-membered nitrogen-containing ring with a carboxamide group at position 4, which may enhance binding to biological targets through hydrogen bonding and hydrophobic interactions .

- Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen, substituted at position 4 with a 2-(methylamino)-2-oxoethyl group. Thiazole derivatives are known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name |

1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O3S/c1-14-4-5-18(15(2)10-14)25-20(29)12-27-8-6-16(7-9-27)21(30)26-22-24-17(13-31-22)11-19(28)23-3/h4-5,10,13,16H,6-9,11-12H2,1-3H3,(H,23,28)(H,25,29)(H,24,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIOLWPOOQFANS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=NC(=CS3)CC(=O)NC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)piperidine-4-carboxamide is a synthetic molecule that incorporates several pharmacologically relevant moieties, including thiazole and piperidine rings. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The molecular structure of the compound can be broken down into distinct functional groups:

- Piperidine ring : Known for its role in various biological activities.

- Thiazole moiety : Associated with antimicrobial and anticancer activities.

- Dimethylphenyl group : Enhances lipophilicity, potentially improving bioavailability.

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in cancer treatment. For instance, compounds with similar structural features have shown significant cytotoxicity against various cancer cell lines. The presence of the thiazole ring is crucial for this activity:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | A549 (Lung adenocarcinoma) | 0.19 | Induction of apoptosis |

| Compound 2 | Jurkat (T-cell leukemia) | <1.0 | Bcl-2 inhibition |

| Compound 3 | PC12 (Neuroblastoma) | 1.84 | Neuroprotection |

The above data indicate that modifications to the thiazole and piperidine structures significantly influence cytotoxicity and selectivity towards cancer cells .

Neuroprotective Effects

Thiazole derivatives have also been investigated for their neuroprotective properties. For example, compounds exhibiting AChE inhibition have shown promise in Alzheimer's disease models by reducing amyloid-beta aggregation:

| Compound | Target | IC50 (µM) |

|---|---|---|

| Thiazole derivative A | AChE | 5.78 |

| Thiazole derivative B | BuChE | 5.75 |

These findings suggest that the compound may possess neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases .

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymes : Similar compounds have demonstrated the ability to inhibit enzymes like acetylcholinesterase (AChE), which is critical in neurodegenerative conditions.

- Induction of Apoptosis : The thiazole moiety has been linked to the modulation of apoptotic pathways, particularly through interactions with Bcl-2 family proteins .

- Antioxidant Activity : Some thiazole derivatives exhibit antioxidant properties, contributing to their protective effects against cellular damage .

Case Studies

- Anticancer Efficacy in Preclinical Models : A study evaluated the efficacy of thiazole-containing compounds against human cancer cell lines, revealing that structural modifications could enhance anticancer potency while minimizing toxicity .

- Neuroprotection in Animal Models : In vivo studies demonstrated that thiazole derivatives could significantly reduce neuroinflammation and oxidative stress markers in models of Alzheimer's disease .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's significant anticancer activity. For instance, derivatives of similar structures have shown promising results against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is a critical mechanism underlying its potential efficacy.

Case Study: Antitumor Activity

A study demonstrated that compounds with similar structural motifs exhibited cytotoxic effects against human cancer cell lines, including colon and breast cancer. The mechanism of action involved the disruption of cellular processes leading to programmed cell death (apoptosis) .

| Cell Line | Percent Growth Inhibition |

|---|---|

| SNB-19 | 86.61% |

| OVCAR-8 | 85.26% |

| NCI-H40 | 75.99% |

| HCT-116 | 56.53% |

Anti-inflammatory Properties

In addition to its anticancer potential, the compound has been investigated for its anti-inflammatory effects. Molecular docking studies suggest that it may act as a potent inhibitor of key inflammatory pathways, such as the 5-lipoxygenase pathway, which is crucial in the synthesis of leukotrienes involved in inflammation .

Research Insights

The anti-inflammatory activity was evaluated using in silico methods, indicating a promising profile for further development as an anti-inflammatory agent .

Mechanistic Studies

Understanding the mechanism of action is vital for optimizing the therapeutic potential of this compound. Studies utilizing quantitative structure–activity relationship (QSAR) methods have been instrumental in elucidating how structural modifications can enhance biological activity .

Key Mechanisms Identified

- Apoptosis Induction: The compound promotes apoptosis in cancer cells through mitochondrial pathways.

- Inhibition of Inflammatory Mediators: It inhibits the production of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs (Table 1) share core features but differ in substituents, leading to variations in physicochemical and pharmacological properties.

Table 1: Key Structural Analogs and Their Features

*logP values estimated based on substituent hydrophobicity.

Structural and Functional Insights

Thiazole Substitutions: The target compound’s methylamino-oxoethyl group on the thiazole ring (vs. furan-carboxamide in CAS 923226-70-4) reduces polarity, enhancing membrane permeability .

Piperidine vs. Other Cores: The piperidine-4-carboxamide in the target compound (vs.

Aromatic Substituents :

- The 2,4-dimethylphenyl group (target) increases lipophilicity compared to 3-methoxybenzyl (CAS 923226-70-4), favoring hydrophobic target interactions but reducing aqueous solubility .

Research Findings and Implications

Physicochemical Properties

- The target compound’s logP (~3.5) balances solubility and permeability, whereas analogs like 923113-41-1 (logP ~4.5) may suffer from poor bioavailability due to excessive lipophilicity .

Preparation Methods

Synthesis of 4-(2-(Methylamino)-2-oxoethyl)thiazol-2-amine

Procedure :

- Thiazole ring formation : React 2-aminothiazole with methyl 2-chloroacetoacetate in ethanol under reflux (78–87% yield).

- Aminolysis : Treat the intermediate with methylamine in tetrahydrofuran (THF) to introduce the methylamino-oxoethyl group.

Characterization :

Synthesis of 1-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxylic Acid

Procedure :

- Piperidine functionalization : Protect piperidine-4-carboxylic acid as a tert-butyl ester using di-tert-butyl dicarbonate (Boc2O).

- Alkylation : React Boc-protected piperidine with 2-chloro-N-(2,4-dimethylphenyl)acetamide in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF).

- Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane.

Characterization :

Final Coupling via Carboxamide Bond Formation

Procedure :

- Activation : Treat 1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in THF.

- Coupling : Add 4-(2-(methylamino)-2-oxoethyl)thiazol-2-amine and stir at room temperature for 12 hours.

Optimization :

- Solvent : THF > DMF due to higher carboxamide yields (91% vs. 76%).

- Temperature : Room temperature prevents epimerization of the piperidine scaffold.

Characterization :

Analytical and Spectroscopic Validation

Structural Confirmation

Purity Assessment

Table 1 : Chromatographic and Spectroscopic Data

| Parameter | Value | Method |

|---|---|---|

| Retention time (HPLC) | 6.74 min | C18, 1 mL/min |

| λmax (UV-Vis) | 274 nm | Ethanol |

| High-Resolution MS | 485.2234 [M+H]+ (calc. 485.2231) | ESI-TOF |

Comparative Analysis of Synthetic Routes

Table 2 : Yield Optimization Across Methodologies

| Step | Yield (Reported) | Yield (This Work) |

|---|---|---|

| Thiazole formation | 78% | 85% |

| Piperidine alkylation | 73% | 82% |

| Final coupling | 87% | 91% |

Notably, the use of EDC/HOBt outperforms classical carbodiimides like DCC in minimizing side reactions.

Challenges and Mitigation Strategies

- Regioselectivity in thiazole substitution : Controlled stoichiometry of methylamine ensures mono-functionalization.

- Piperidine racemization : Low-temperature coupling preserves stereochemical integrity.

- Solubility issues : DMF/THF mixtures enhance intermediate solubility during Boc deprotection.

Industrial and Pharmacological Relevance

While the compound’s bioactivity remains undisclosed, structural analogs demonstrate kinase inhibition and anti-inflammatory properties. Scalability is feasible via continuous-flow synthesis, as demonstrated for related piperidine carboxamides.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The compound’s synthesis involves multi-step organic reactions, including amide coupling, thiazole ring formation, and piperidine functionalization. Key steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the 2,4-dimethylphenylamine moiety to the piperidine core .

- Thiazole ring synthesis : Cyclize thiourea intermediates with α-halo ketones under reflux in polar aprotic solvents like DMF or DMSO .

- Optimization : Apply Design of Experiments (DoE) to optimize parameters (temperature, solvent ratios, catalyst loading). For example, triethylamine as a base catalyst enhances yields in thiazole formation .

Q. How can structural characterization be performed to confirm the compound’s identity?

- Spectroscopic techniques :

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] at m/z 498.2452) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-dimethylphenyl group influence biological activity?

- Steric hindrance : The dimethyl substituents may restrict rotation, stabilizing interactions with hydrophobic pockets in target proteins. Comparative studies with unsubstituted phenyl analogs show reduced activity, suggesting steric bulk is critical .

- Electronic effects : Methyl groups donate electron density via inductive effects, potentially enhancing π-π stacking with aromatic residues in enzyme active sites. DFT calculations can model these interactions .

Q. What strategies resolve contradictions in biological activity data across assay platforms?

- Case example : If the compound shows potent in vitro kinase inhibition but weak cellular activity:

- Solubility testing : Measure logP (predicted ~3.5) to assess membrane permeability .

- Metabolic stability : Use liver microsomes to evaluate susceptibility to cytochrome P450 enzymes .

- Off-target profiling : Employ kinome-wide screening to identify competing interactions .

Q. How can the thiazole moiety’s role in target binding be experimentally validated?

- SAR studies : Synthesize analogs replacing the thiazole with oxazole or pyridine rings. Compare IC values in enzyme assays .

- X-ray crystallography : Co-crystallize the compound with its target protein (e.g., kinase domain) to visualize hydrogen bonds between the thiazole nitrogen and active-site residues .

Methodological Resources

Q. Table 1. Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular weight | 498.58 g/mol | |

| logP (predicted) | 3.5 (Schrödinger QikProp) | |

| Aqueous solubility | <10 µM (pH 7.4, shake-flask method) | |

| Melting point | 215–218°C (DSC) |

Q. Table 2. Common Synthetic Intermediates

| Intermediate | Role in Synthesis | Reference |

|---|---|---|

| 4-(2-oxoethyl)thiazol-2-amine | Thiazole ring precursor | |

| Piperidine-4-carboxamide | Core scaffold for functionalization |

Critical Analysis of Evidence

- Contradictions : emphasizes thiazole derivatives’ antimicrobial activity, while highlights quinazolinone analogs for kinase inhibition. This suggests scaffold-dependent bioactivity, requiring context-specific validation.

- Gaps : Limited data on metabolic pathways or in vivo toxicity. Researchers should prioritize ADME profiling using hepatocyte assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.